2-(Hydroxymethyl)benzaldehyde
Overview
Description
2-(Hydroxymethyl)benzaldehyde is a chemical compound with the molecular formula C8H8O2 . It has an average mass of 136.148 Da and a monoisotopic mass of 136.052429 Da .
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. One such method is the Tiemann reaction, which involves refluxing phenol and sodium hydroxide dissolved in water and chloroform at 60–70 °C for 1.45 h .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with a hydroxymethyl (-CH2OH) group and a formyl (-CHO) group attached to it . The molecule has two hydrogen bond acceptors, one hydrogen bond donor, and two freely rotating bonds .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, it can participate in the Baylis-Hillman reaction, a key step of which is the addition of an amine catalyst to the activated alkene to form a stabilized nucleophilic anion .Physical and Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm^3, a boiling point of 275.9±15.0 °C at 760 mmHg, and a flash point of 115.3±13.0 °C . It has a molar refractivity of 39.5±0.3 cm^3, a polar surface area of 37 Å^2, and a molar volume of 114.9±3.0 cm^3 .Scientific Research Applications
Synthesis of α-(Hydroxymethyl)benzaldehyde Derivatives
The synthesis of α-(hydroxymethyl)benzaldehyde derivatives has been achieved through a Diels–Alder/retro-Diels–Alder process. This synthesis involves heating ynal with a diene, producing α-(silyloxymethyl)benzaldehyde by methylation, thioacetalization, and removal of the silyl protecting group. This process is significant in the formation of structurally complex molecules for chemical research (Morrison & Burnell, 2001).
Biomimetic Catalysis
2-Hydroxypropyl-β-cyclodextrin, immobilized on cellulose, acts as a biomimetic catalyst in mediating the synthesis of benzaldehyde in water. This process demonstrates the potential of biomimetic catalysts in synthesizing key chemical compounds with high substrate conversion and product selectivity, showcasing an eco-friendly approach in chemical synthesis (Yang & Ji, 2013).
Enzyme Catalyzed Asymmetric C–C-Bond Formation
Benzaldehyde lyase, a highly enantioselective enzyme, catalyzes the formation and cleavage of (R)-benzoin derivatives. This enzyme's capability in asymmetric synthesis is important for preparing complex organic molecules, crucial in pharmaceutical and chemical research (Kühl et al., 2007).
Photocatalytic Oxidation Processes
Studies have investigated the selective oxidation of benzyl alcohol to benzaldehyde in water using photocatalytic systems. This research is relevant for developing efficient methods for the production of benzaldehyde, a key industrial chemical, using environmentally friendly and sustainable processes (Marotta et al., 2011).
Catalytic Activity of Nanoparticles
Research on NiFe2O4 nanoparticles has revealed their effectiveness as catalysts in the selective oxidation of benzyl alcohol to benzaldehyde under mild conditions. This study contributes to the understanding of nano-catalysts in chemical reactions, especially in the synthesis of important industrial chemicals (Iraqui et al., 2020).
Hydroxylation of Aromatic Aldehydes
A study on the hydroxylation of benzaldehydes by synthetic nonheme oxoiron(iv) complexes sheds light on the reactivity and mechanism of aromatic aldehyde hydroxylation. This research is significant for understanding the chemical transformations of aromatic compounds, which are fundamental in various industrial applications (Turcas et al., 2018).
Synthesis of Labeled Benzaldehydes
A methodology for the synthesis of highly functionalized 2H and 13C labeled benzaldehydes via regio-selective formylation provides a route to functionalized formyl-deuterated, tritiated, and 14C labeled benzaldehydes. This is crucial for creating labeled compounds for research in medicinal chemistry and drug development (Boga et al., 2014).
Benzaldehyde Reduction Studies
Investigations into the reduction of benzaldehyde over alkaline earth metal oxide catalysts contribute to understanding the chemical reactions involved in the reduction process. This knowledge is vital for developing new catalytic methods for the production of chemicals like benzyl alcohol (Saadi et al., 2006).
Oxidative Properties of Catalysts
Research on the enhancement of oxidative properties of catalysts, such as mesoporous Ti-SBA-15 treated with chlorosulfonic acid, is significant for increasing the efficiency of chemical reactions like the conversion of benzyl alcohol to benzaldehyde (Sharma et al., 2012).
Bioproduction of Benzaldehyde
Studies on the bioproduction of benzaldehyde, such as by Pichia pastoris in a two-phase partitioning bioreactor, highlight the potential of biotechnological approaches in the production of valuable chemicals for the flavor industry (Craig & Daugulis, 2013).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that aldehydes and ketones can react with amines to form imine derivatives, also known as schiff bases . These compounds have a C=N function and are involved in various biochemical reactions .
Mode of Action
2-(Hydroxymethyl)benzaldehyde, like other aldehydes, can undergo a reaction known as the Cannizzaro reaction . This reaction involves a base-induced disproportionation of an aldehyde lacking a hydrogen atom in the alpha position . The reaction involves a nucleophilic acyl substitution on an aldehyde, with the leaving group concurrently attacking another aldehyde . The oxidation product is a salt of a carboxylic acid and the reduction product is an alcohol .
Biochemical Pathways
The metabolism of benzyl alcohol, a compound structurally similar to this compound, proceeds via the benzaldehyde, benzoate, and catechol ortho-cleavage pathway . This is in contrast to the well-established catechol meta-cleavage pathway . The degradation of aromatic alcohol involves two regulons . The aromatic alcohol induces the upper regulon, which codes for aromatic alcohol- and aromatic aldehyde-dehydrogenase and converts alcohol into acid . The aromatic acid so generated induces the specific lower regulon and is metabolized via either the ortho- or the meta-cleavage pathway .
Pharmacokinetics
The molecular formula of this compound is c8h8o2, with an average mass of 136148 Da . These properties can influence the compound’s bioavailability and pharmacokinetics.
Result of Action
The result of the action of this compound is the formation of imine derivatives or Schiff bases . These compounds have a C=N function and are involved in various biochemical reactions . The reaction is acid-catalyzed and reversible .
Action Environment
The environment can influence the action, efficacy, and stability of this compound. For instance, the pH for reactions which form imine compounds must be carefully controlled . The rate at which these imine compounds are formed is generally greatest near a pH of 5, and drops at higher and lower pH’s . At low pH, most of the amine reactant will be tied up as its ammonium conjugate acid and will become non-nucleophilic .
Biochemical Analysis
Biochemical Properties
2-(Hydroxymethyl)benzaldehyde plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with enzymes such as benzyl alcohol dehydrogenase and benzaldehyde dehydrogenase. These enzymes are involved in the oxidation of benzyl alcohol to benzaldehyde and further to benzoic acid. The hydroxymethyl group in this compound can participate in redox reactions, influencing the activity of these enzymes. Additionally, this compound can form Schiff bases with amino groups in proteins, potentially altering their structure and function .
Cellular Effects
This compound has been shown to affect various cellular processes. It can disrupt cellular redox homeostasis by interacting with antioxidation systems. This disruption can lead to oxidative stress, affecting cell signaling pathways and gene expression. In fungal cells, this compound has demonstrated antifungal activity by targeting cellular antioxidation components such as superoxide dismutases and glutathione reductase . This compound can also influence cellular metabolism by altering the activity of enzymes involved in metabolic pathways.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules. It can react with nucleophiles such as amino groups in proteins, forming Schiff bases. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, this compound can undergo redox reactions, influencing the cellular redox state and affecting gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can degrade under certain conditions, such as exposure to light or heat. Long-term exposure to this compound can lead to cumulative effects on cellular function, including prolonged oxidative stress and potential cytotoxicity .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions. At higher doses, this compound can cause adverse effects, including oxidative stress, tissue damage, and potential toxicity. It is important to determine the threshold dose to avoid toxic effects while studying its biochemical properties .
Metabolic Pathways
This compound is involved in metabolic pathways that include its oxidation to benzoic acid. The enzymes benzyl alcohol dehydrogenase and benzaldehyde dehydrogenase play key roles in this process. The compound can also influence metabolic flux by altering the activity of these enzymes and affecting the levels of metabolites in the pathway .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and interactions with transport proteins. The compound can accumulate in specific cellular compartments, depending on its interactions with binding proteins and its physicochemical properties. This distribution can influence its biological activity and effects on cellular function .
Subcellular Localization
This compound can localize to various subcellular compartments, including the cytoplasm and mitochondria. Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. The subcellular localization of this compound can affect its activity and interactions with biomolecules, contributing to its overall biochemical effects .
Properties
IUPAC Name |
2-(hydroxymethyl)benzaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c9-5-7-3-1-2-4-8(7)6-10/h1-5,10H,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVHIUKSUZLPFCP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30147770 | |
Record name | Benzaldehyde, hydroxymethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30147770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106799-57-9, 55479-94-2 | |
Record name | Benzaldehyde, hydroxymethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106799579 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzaldehyde, hydroxymethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30147770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(hydroxymethyl)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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